
N-benzoyl-d5-glycine
Overview
Description
N-benzoyl-d5-glycine, also known as benzoylglycine-d5, is a deuterated derivative of N-benzoylglycine. This compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the benzoyl group. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. This compound is commonly used in scientific research, particularly in studies involving metabolic pathways and drug metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-d5-glycine typically involves the acylation of glycine with benzoyl chloride-d5. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve glycine in an aqueous solution of sodium hydroxide.
- Add benzoyl chloride-d5 dropwise to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Acidify the reaction mixture with hydrochloric acid to precipitate this compound.
- Filter and wash the precipitate with cold water to obtain the pure product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-d5-glycine undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to yield glycine and benzoic acid-d5.
Oxidation: Oxidative conditions can lead to the formation of benzoyl-d5-glycine derivatives with additional functional groups.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other acyl groups.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Hydrolysis: Glycine and benzoic acid-d5.
Oxidation: Benzoyl-d5-glycine derivatives with hydroxyl or carboxyl groups.
Substitution: N-acyl-d5-glycine derivatives.
Scientific Research Applications
N-benzoyl-d5-glycine is widely used in scientific research due to its unique properties. Some of its applications include:
Metabolic Studies: Used as a tracer in metabolic studies to investigate the pathways of drug metabolism and the fate of xenobiotics in the body.
Stable Isotope Labeling: Employed in stable isotope labeling experiments to study protein and peptide structures.
Pharmacokinetics: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of drugs.
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy for quantitative analysis.
Mechanism of Action
The mechanism of action of N-benzoyl-d5-glycine is primarily related to its role as a metabolic intermediate. In the body, it can be hydrolyzed to release glycine and benzoic acid-d5, which are further metabolized through various biochemical pathways. The deuterium atoms in this compound can influence the rate of metabolic reactions, providing valuable insights into enzyme kinetics and reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-benzoylglycine: The non-deuterated analog of N-benzoyl-d5-glycine.
N-acetylglycine: A similar compound where the benzoyl group is replaced by an acetyl group.
N-formylglycine: A compound with a formyl group instead of a benzoyl group.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The incorporation of deuterium can alter the physical and chemical properties of the compound, making it useful for studying reaction mechanisms and metabolic pathways. Additionally, the use of deuterated compounds can enhance the sensitivity and accuracy of analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Biological Activity
N-benzoyl-d5-glycine, a stable isotope-labeled derivative of glycine, is primarily utilized in metabolic research and biomarker studies. This compound, also known as benzoylglycine or hippuric acid, has garnered attention due to its role in various biological processes and its potential applications in clinical settings. This article explores the biological activity of this compound, highlighting its metabolic pathways, physiological effects, and implications in health and disease.
- Molecular Formula : C₉H₉D₅NO₂
- Molecular Weight : 185.2 g/mol
- Purity : 98%
- Storage Conditions : Store at room temperature away from light and moisture
Metabolic Pathways
This compound is involved in several metabolic processes:
- Conjugation Reactions : It acts as a substrate for glycine N-acyltransferase, facilitating the conjugation of glycine with benzoic acid to form hippurate, which is excreted in urine.
- Role in Detoxification : The compound is used clinically to manage hyperammonemia by promoting the excretion of excess nitrogen through the formation of hippurate from benzoate and glycine .
1. Effects on Metabolism
Research indicates that this compound can influence metabolic pathways significantly:
- Glycine Homeostasis : Ingestion of sodium benzoate (which metabolizes to this compound) has been shown to affect glycine levels in the body, potentially leading to metabolic disturbances such as carnitine deficiency .
- Impact on Insulin and Glucagon Secretion : Studies suggest that metabolites like hippurate may alter insulin and glucagon secretion, impacting glucose homeostasis .
2. Clinical Implications
This compound has been studied for its potential therapeutic applications:
- Hyperammonemia Treatment : It is used intravenously to treat patients with urea cycle disorders by facilitating nitrogen disposal through hippurate formation .
- Metabolomic Profiling : Its stable isotope-labeled form is utilized in metabolomic studies to trace metabolic changes in various conditions, including dietary impacts on metabolism .
Case Study 1: Hyperammonemia Management
A clinical study demonstrated that intravenous administration of sodium benzoate (250 mg/kg/day) effectively reduced ammonia levels in patients with urea cycle disorders. The study highlighted the role of this compound in enhancing nitrogen clearance through urine .
Case Study 2: Metabolomic Analysis in Drug Discovery
In a metabolomic profiling study involving rats, this compound was used as an internal standard to assess metabolic changes due to fasting. Results indicated significant alterations in metabolite levels, showcasing its utility in drug discovery and metabolic research .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing and characterizing N-benzoyl-d5-glycine in isotopic labeling studies?
To ensure isotopic purity (>98% deuterium incorporation), synthesis should involve deuterated benzoic acid (C₆D₅COOH) and glycine precursors under anhydrous conditions, followed by characterization via:
- Nuclear Magnetic Resonance (NMR) : Confirm deuteration at the benzoyl group (e.g., absence of proton signals in the aromatic region) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 194.1 for this compound vs. 189.1 for non-deuterated analogs) .
- High-Performance Liquid Chromatography (HPLC) : Assess chemical purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Q. How is this compound utilized as an internal standard in quantitative metabolomic studies?
this compound serves as a stable isotope-labeled internal standard (SIL-IS) for quantifying endogenous hippuric acid or benzoate derivatives in biological matrices (e.g., plasma, urine). Methodological steps include:
- Calibration Curves : Prepare 8–11-point serial dilutions of this compound in pooled human plasma, analyzed in triplicate to ensure linearity (R² > 0.99) .
- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction to minimize matrix effects.
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Quantify using multiple reaction monitoring (MRM) transitions specific to the deuterated compound .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory to avoid skin/eye contact .
- Ventilation : Use fume hoods for weighing or handling powdered forms to prevent inhalation .
- Emergency Procedures : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic flux data involving this compound as a tracer?
Conflicting results (e.g., variability in hippurate AUC values) may arise from:
- Matrix Effects : Differences in plasma protein binding across subjects. Mitigate via matrix-matched calibration .
- Deuterium Isotope Effects : Altered enzyme kinetics due to deuteration. Validate with parallel experiments using non-deuterated analogs .
- Statistical Imputation : Address missing data points (e.g., due to failed blood draws) via linear interpolation, ensuring <5% missingness to preserve data integrity .
Q. What strategies optimize experimental protocols for cross-species comparative studies using this compound?
- Dose Normalization : Adjust doses based on metabolic rate differences (e.g., human vs. rodent models). For rodents, use 10 mg/kg intraperitoneal administration .
- Temporal Sampling : Collect serial blood samples at 15–120-minute intervals post-administration to capture kinetic profiles .
- Cross-Validation : Compare LC-MS/MS results with alternative assays (e.g., enzymatic colorimetry) to confirm accuracy .
Q. How can researchers integrate this compound data into public metabolite databases while ensuring reproducibility?
- Metadata Annotation : Include synthesis protocols, purity certifications, and LC-MS parameters in submissions to repositories like NIST Chemistry WebBook .
- Open Science Frameworks : Share raw data (e.g., .RAW MS files) and analysis scripts (R/Python) on platforms like Zenodo or Figshare .
- Peer Review : Adhere to NIH guidelines for preclinical reporting to enable replication (e.g., detailed animal/cell line metadata) .
Q. What ethical and methodological standards govern the use of this compound in human clinical trials?
- Informed Consent : Disclose deuterated compound use and potential isotope effects in trial protocols .
- Ethics Committee Approval : Submit to Institutional Review Boards (IRBs) with pharmacokinetic safety data from preclinical models .
- Data Transparency : Publish negative results (e.g., lack of benzoate-glucuronide detection) to avoid publication bias .
Q. Methodological Resources
- Quantitative Analysis : Refer to SAS/R scripts for trapezoidal AUC calculations and linear regression models .
- Synthesis Protocols : Cambridge Isotope Laboratories (CIL) technical notes for deuterated compound synthesis .
- Safety Compliance : OSHA guidelines for chemical handling and NIH standards for preclinical reporting .
Properties
IUPAC Name |
2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAFMBKCNZACKA-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NCC(=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.